Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride
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Overview
Description
Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride is a chemical compound with the empirical formula C8H11ClF3N3 . It is a solid substance and its molecular weight is 241.64 . This compound is part of the pyrimidinamine class of compounds, which are known for their wide range of pharmacological applications .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including this compound, involves various synthetic approaches . One such approach involves the use of organolithium reagents in a regioselective manner . The reaction mixture is quenched with water to produce the dihydro adduct, which is then treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the desired product .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidinamine core, which is a six-membered heterocyclic aromatic moiety . This core is substituted with a trifluoromethyl group and a methyl group .Chemical Reactions Analysis
Pyrimidinamine derivatives, including this compound, are known to undergo a variety of chemical reactions. These reactions are generally nucleophilic aromatic substitution reactions, especially when starting from halopyrimidines .Physical and Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C8H11ClF3N3 and its molecular weight is 241.64 .Scientific Research Applications
Antibacterial Activity
A study by Afrough et al. (2019) introduced a new methodology for synthesizing pyrimidin-4-yl derivatives, which demonstrated potential antibacterial activity. This highlights the compound's relevance in developing new antibacterial agents (Afrough et al., 2019).
Fungicidal Applications
Liu et al. (2023) found that a pyrimidin-4-amine derivative showed superior fungicidal activity compared to certain commercial fungicides. This indicates the potential of methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride derivatives in agricultural applications (Liu et al., 2023).
Antimicrobial Properties
Murugavel et al. (2015) synthesized a compound structurally similar to this compound, exhibiting good to moderate antibacterial activity. This underlines its potential in antimicrobial research (Murugavel et al., 2015).
Inhibitors of Gene Expression
Palanki et al. (2000) investigated a compound with a similar structure for its ability to inhibit NF-kappaB and AP-1 gene expression. This suggests its potential in researching gene regulation and related diseases (Palanki et al., 2000).
Hypoglycemic Agents
Song et al. (2011) synthesized N-(pyrimidin-4-yl)thiazol-2-amine derivatives, showing promise as dual-action hypoglycemic agents activating glucokinase (GK) and PPARγ. This demonstrates the compound's potential in diabetes research (Song et al., 2011).
Corrosion Inhibition
Ashassi-Sorkhabi et al. (2005) explored pyrimidinic Schiff bases, structurally similar to the queried compound, as corrosion inhibitors for mild steel, suggesting applications in material science and engineering (Ashassi-Sorkhabi et al., 2005).
Insecticidal/Acaricidal Properties
Zhang et al. (2019) designed and synthesized pyrimidinamine derivatives exhibiting significant insecticidal activities against certain pests, implying potential use in pest control (Zhang et al., 2019).
Mechanism of Action
While the specific mechanism of action of Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride is not mentioned in the search results, pyrimidinamine derivatives are known to exhibit a wide range of biological activities . They act as mitochondrial complex I electron transport inhibitors (MET I) and are used in the treatment of various diseases .
Properties
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3.ClH/c1-12-4-3-7-13-5-2-6(14-7)8(9,10)11;/h2,5,12H,3-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSRXXGDSWHMQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC=CC(=N1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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